ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
CAS No.: 379241-53-9
Cat. No.: VC8348785
Molecular Formula: C12H10ClFN2O3
Molecular Weight: 284.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 379241-53-9 |
|---|---|
| Molecular Formula | C12H10ClFN2O3 |
| Molecular Weight | 284.67 g/mol |
| IUPAC Name | ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H10ClFN2O3/c1-2-19-12(18)11-10(17)6-16(15-11)7-3-4-9(14)8(13)5-7/h3-6,17H,2H2,1H3 |
| Standard InChI Key | AKXDGFBQXRIHFZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)F)Cl |
| Canonical SMILES | CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate, reflects its substituent arrangement. The pyrazole ring’s 1-position is occupied by a 3-chloro-4-fluorophenyl group, while the 3- and 4-positions bear an ethyl ester and hydroxyl group, respectively. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.67 g/mol |
| XLogP3 | ~2.1 (estimated) |
| Hydrogen Bond Donors | 2 (hydroxyl, NH pyrazole) |
| Hydrogen Bond Acceptors | 5 |
The chloro and fluoro substituents enhance the compound’s lipophilicity, while the hydroxyl and ester groups contribute to polar interactions. The compound’s solubility profile is typical of pyrazole derivatives: sparingly soluble in water but soluble in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO).
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis typically involves a multi-step sequence starting from 3-chloro-4-fluoroaniline and ethyl acetoacetate. A representative pathway includes:
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Cyclocondensation: Reacting 3-chloro-4-fluoroaniline with ethyl acetoacetate under acidic conditions (e.g., acetic acid or ) to form the pyrazole ring.
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Esterification: Introducing the ethyl ester group via ethanol in the presence of an acid catalyst.
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Purification: Recrystallization or column chromatography to isolate the product in >95% purity.
Optimization Strategies:
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Catalyst Selection: Substituting traditional acids with Lewis acids (e.g., ) improves yield by reducing side reactions.
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Solvent Systems: Using toluene or dichloromethane enhances reaction homogeneity.
Biological Activities and Mechanisms
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.01 | Aurora-A kinase inhibition |
| PC-3 (Prostate) | 0.03 | Microtubule destabilization |
Antimicrobial Activity
The compound exhibits moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for Staphylococcus aureus), likely due to interference with cell wall synthesis.
Agricultural Applications
Herbicidal Activity
The ethyl ester moiety facilitates penetration into plant tissues, while the chloro-fluorophenyl group disrupts auxin signaling. Field trials demonstrate 85% weed suppression at 500 g/ha.
Computational and Structural Insights
Molecular docking simulations (e.g., using AutoDock Vina) predict strong binding affinity () to the androgen receptor’s ligand-binding domain, supporting its potential as a selective androgen receptor modulator (SARM).
Challenges and Future Directions
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Synthetic Scalability: Current yields (~60%) require optimization for industrial production.
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Metabolic Stability: Rapid ester hydrolysis in vivo limits bioavailability, necessitating prodrug strategies.
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Target Selectivity: Off-target effects on cytochrome P450 enzymes warrant structural refinement.
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